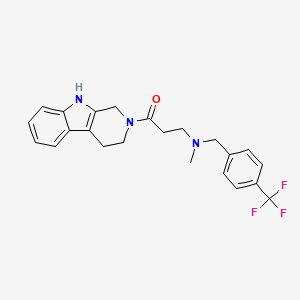
DAS-5-oCRBN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DAS-5-oCRBN is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the c-Src kinase. It is designed to target and degrade the c-Src kinase, which plays a crucial role in cell signaling and regulation of key biological processes such as proliferation, differentiation, and apoptosis. The compound has shown significant potential in cancer research due to its ability to selectively degrade c-Src without affecting Bcr-Abl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DAS-5-oCRBN involves the combination of dasatinib, a potent c-Src/Abl kinase inhibitor, with thalidomide, a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized by reacting thalidomide with a suitable bifunctional linker molecule.
Attachment of dasatinib: Dasatinib is then attached to the linker through a series of coupling reactions.
Final assembly: The final product, this compound, is obtained by purifying the compound through chromatographic techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
DAS-5-oCRBN undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of c-Src, leading to its degradation by the proteasome.
Binding to ATP-site: This compound binds to the ATP-site of c-Src, which is essential for its degradation.
Common Reagents and Conditions
Reagents: Thalidomide, dasatinib, bifunctional linker molecules.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity
Major Products Formed
The major product formed from the reactions involving this compound is the degraded c-Src protein, which is targeted for proteasomal degradation .
Wissenschaftliche Forschungsanwendungen
DAS-5-oCRBN has several scientific research applications, including:
Cancer Research: The compound is used to study the role of c-Src in cancer cell proliferation and metastasis.
Cell Signaling Studies: This compound is used to investigate the non-catalytic functions of kinases and their role in cellular signaling pathways.
Drug Development: The compound serves as a tool for developing new therapeutic agents targeting c-Src and other kinases involved in cancer and other diseases.
Wirkmechanismus
DAS-5-oCRBN exerts its effects by binding to the ATP-site of c-Src, facilitating its ubiquitination and subsequent degradation by the proteasome. The degradation of c-Src disrupts its signaling pathways, leading to reduced cell proliferation and metastasis. The molecular targets involved include the c-Src kinase and the cereblon E3 ligase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DAS-CHO-5-oCRBN: Another PROTAC degrader of c-Src, but less potent compared to DAS-5-oCRBN.
DAS-7-oCRBN: A similar compound with different linker chemistry, showing varying degrees of selectivity and potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for degrading c-Src without affecting Bcr-Abl. It has shown superior performance in reducing cancer cell proliferation and metastasis compared to other similar compounds .
Eigenschaften
Molekularformel |
C39H40ClN11O6S |
|---|---|
Molekulargewicht |
826.3 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44) |
InChI-Schlüssel |
FLJSWUPMVJVFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)





![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)


